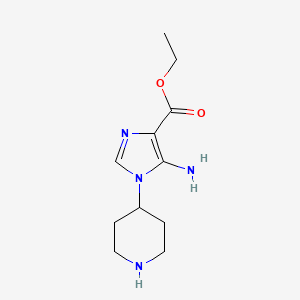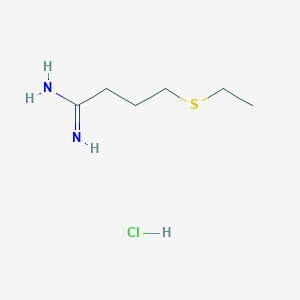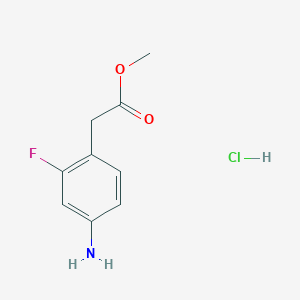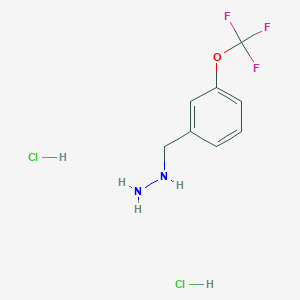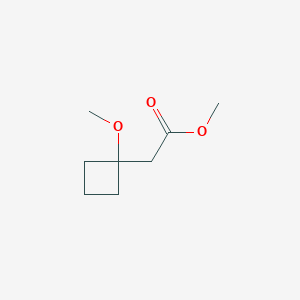
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride” consists of a piperazine ring substituted with a trifluoroethyl group and a sulfonamide group . The InChI code for this compound is 1S/C6H11F3N2/c7-6(8,9)5-11-3-1-10-2-4-11/h10H,1-5H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride” are not fully detailed in the retrieved data. The compound’s density, boiling point, and melting point are not available .
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride belongs to the class of sulfonamide diuretics, which act as carbonic anhydrase inhibitors. This action is crucial for therapeutic applications in conditions like obesity, cancer, epilepsy, and hypertension. The inhibition of carbonic anhydrase isoforms in kidneys and blood vessels explains the drugs' blood pressure lowering effects and organ-protective activity. The renal carbonic anhydrases' inhibition leads to a significant increase in nitrite excretion in urine, indicating their role in nitrite reabsorption in humans, which has implications for drug design in this domain (Carta & Supuran, 2013).
Therapeutic Potency and Drug Repositioning
Sulfonamides, including derivatives of N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride, are utilized in various therapeutic areas beyond their initial antibacterial applications. They show significant activity as antiglaucoma agents by targeting carbonic anhydrase II and as antitumor agents/diagnostic tools targeting carbonic anhydrase IX/XII. The diversity in the therapeutic applications of sulfonamides, as well as their role in new drug development for diseases like glaucoma, cancer, and inflammatory conditions, underscores their importance in medicinal chemistry and drug repositioning efforts (Carta, Scozzafava, & Supuran, 2012).
Piperazine Derivatives in Drug Design
The piperazine moiety, as part of compounds like N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride, plays a significant role in the design of drugs with a wide range of therapeutic uses. These include antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The versatility of the piperazine scaffold in medicinal chemistry is highlighted by its presence in numerous marketed drugs, offering a promising avenue for the rational design of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
Environmental and Health Implications
The use and environmental presence of sulfonamide compounds, including N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride derivatives, raise concerns regarding their impact on microbial populations and human health. The agricultural use of sulfonamides has led to their presence in the environment, potentially affecting microbial resistance and posing health risks on a global scale. Addressing these risks requires effective risk management and regulatory measures to mitigate the adverse effects of sulfonamide contamination (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N3O2S.ClH/c7-6(8,9)5-11-15(13,14)12-3-1-10-2-4-12;/h10-11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJFMIBINWGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



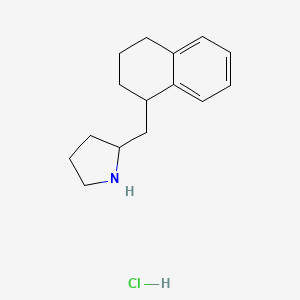
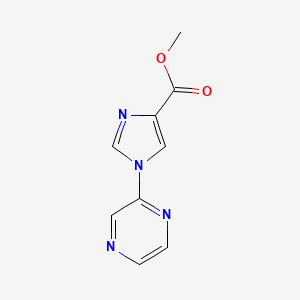
![Methyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1433483.png)
![2-Methyl-2,6-diazaspiro[3.4]octane dihydrochloride](/img/structure/B1433485.png)
![1-[(6-Chloropyridin-2-yl)amino]pyrrolidine-2,5-dione](/img/structure/B1433486.png)
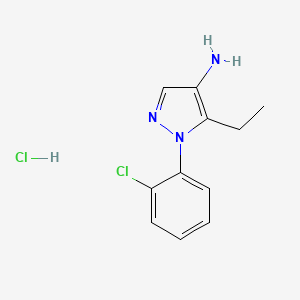
![[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433490.png)
